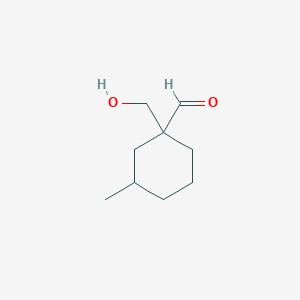
1-(Hydroxymethyl)-3-methylcyclohexane-1-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Hydroxymethyl)-3-methylcyclohexane-1-carbaldehyde is an organic compound with a unique structure that includes a hydroxymethyl group and a carbaldehyde group attached to a cyclohexane ring
準備方法
Synthetic Routes and Reaction Conditions: 1-(Hydroxymethyl)-3-methylcyclohexane-1-carbaldehyde can be synthesized through several methods. One common approach involves the hydroxymethylation of 3-methylcyclohexanone followed by oxidation to introduce the carbaldehyde group. The reaction typically uses formaldehyde as the hydroxymethylating agent and a suitable oxidizing agent such as pyridinium chlorochromate (PCC) for the oxidation step.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) can be employed to facilitate the reactions, and advanced purification techniques like distillation and crystallization are used to isolate the final product.
化学反応の分析
Types of Reactions: 1-(Hydroxymethyl)-3-methylcyclohexane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The carbaldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: 1-(Carboxymethyl)-3-methylcyclohexane-1-carboxylic acid.
Reduction: 1-(Hydroxymethyl)-3-methylcyclohexane-1-methanol.
Substitution: 1-(Alkoxymethyl)-3-methylcyclohexane-1-carbaldehyde.
科学的研究の応用
1-(Hydroxymethyl)-3-methylcyclohexane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(Hydroxymethyl)-3-methylcyclohexane-1-carbaldehyde involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the carbaldehyde group can undergo nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
- 1-(Hydroxymethyl)-2-methylcyclohexane-1-carbaldehyde
- 1-(Hydroxymethyl)-4-methylcyclohexane-1-carbaldehyde
- 1-(Hydroxymethyl)-3-ethylcyclohexane-1-carbaldehyde
Comparison: 1-(Hydroxymethyl)-3-methylcyclohexane-1-carbaldehyde is unique due to the specific positioning of the hydroxymethyl and carbaldehyde groups on the cyclohexane ring. This unique structure influences its reactivity and interaction with other molecules, making it distinct from its analogs.
特性
分子式 |
C9H16O2 |
|---|---|
分子量 |
156.22 g/mol |
IUPAC名 |
1-(hydroxymethyl)-3-methylcyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C9H16O2/c1-8-3-2-4-9(5-8,6-10)7-11/h6,8,11H,2-5,7H2,1H3 |
InChIキー |
XULIBZVYXLIBCN-UHFFFAOYSA-N |
正規SMILES |
CC1CCCC(C1)(CO)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


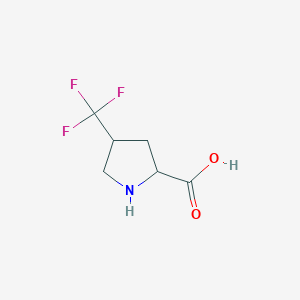
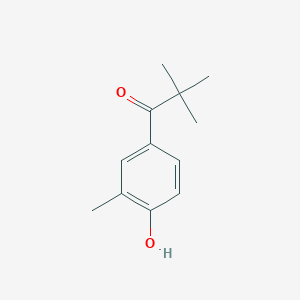
![2-Amino-N-[4-(2H-1,2,3-triazol-2-yl)phenyl]propanamide](/img/structure/B13318229.png)
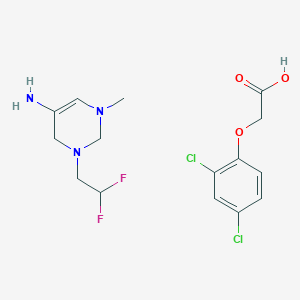
![3-{[(2-Methylbutan-2-YL)amino]methyl}phenol](/img/structure/B13318240.png)
![[4-(Pentyloxy)phenyl]methanesulfonyl chloride](/img/structure/B13318246.png)
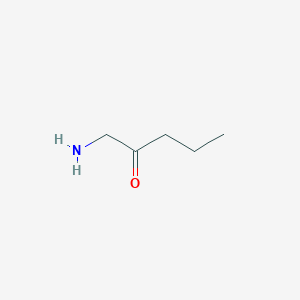
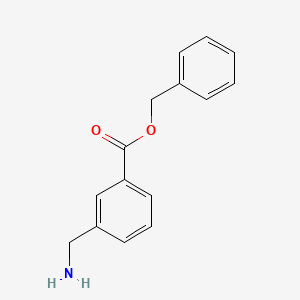
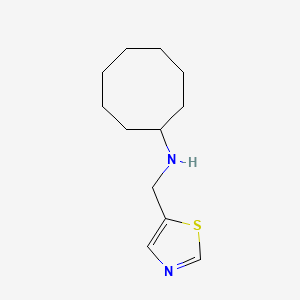
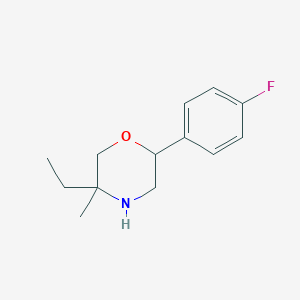
![2-chloro-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]acetamide](/img/structure/B13318275.png)
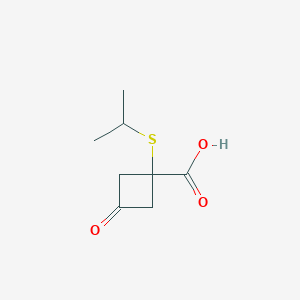

![12-Methyl-1,8,10-triazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8-tetraene](/img/structure/B13318296.png)
